Bowlane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
136788-70-0 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
tetracyclo[5.3.1.11,5.13,9]tridecane |
InChI |
InChI=1S/C13H20/c1-9-2-11-4-12-3-10(1)6-13(5-9,7-11)8-12/h9-12H,1-8H2 |
InChI Key |
KFCRRIUGUWKAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC4CC1CC(C2)(C3)C4 |
Origin of Product |
United States |
Theoretical Frameworks and Computational Methodologies for Bowlane Investigations
Quantum Chemical Approaches in Predicting Molecular Structures
Quantum chemical methods, based on the principles of quantum mechanics, are fundamental in determining the electronic structure and predicting the molecular geometries of compounds like Bowlane. wikipedia.org These methods aim to solve the electronic Schrödinger equation, providing a detailed description of how electrons are arranged within the molecule. wikipedia.org
Density Functional Theory (DFT) Applications in this compound Studies
Density Functional Theory (DFT) has become a widely used quantum chemical method for studying molecular systems, including strained hydrocarbons. aps.orgnih.govresearchgate.net DFT methods approximate the electronic structure based on the electron density, offering a computationally less expensive alternative to high-level ab initio methods while often providing comparable accuracy for structural and energetic properties. alliancecan.ca Various functionals (e.g., B3LYP, CAM-B3LYP) are applied in this compound studies to optimize geometries and calculate properties such as energies and vibrational frequencies. researchgate.net DFT calculations can confirm whether a predicted structure represents a minimum on the potential energy surface, indicating a stable or metastable species. acs.orgwikipedia.org
Molecular Mechanics and Force Field Development for this compound Systems
Molecular mechanics (MM) methods employ classical mechanics to model molecular systems, treating atoms as point masses and bonds as springs. wikipedia.orgwustl.edu These methods rely on force fields, which are sets of parameters describing the potential energy of a system as a function of its atomic coordinates. wikipedia.orgnih.gov While less computationally demanding than quantum mechanics, the accuracy of MM methods is highly dependent on the quality of the force field parameters, particularly for unusual structures like this compound. nih.gov Specific force fields may need to be developed or re-parameterized to accurately describe the unique bonding and strain present in this compound, especially concerning the potentially pyramidal carbon atom. researchgate.netresearchgate.net Molecular mechanics can be used for initial geometry optimizations, conformational analysis, and estimating strain energies, providing a computationally efficient way to explore the potential energy surface. researchgate.netresearchgate.net
Computational Protocols for Energy Landscape Exploration, Including Potential Energy Surfaces
Exploring the energy landscape of this compound is crucial for understanding its possible conformers, relative stabilities, and potential isomerization pathways. The potential energy surface (PES) describes the energy of a molecular system as a function of its atomic coordinates. wikipedia.org Computational protocols involve using quantum chemical (ab initio, DFT) and molecular mechanics methods to locate minima (stable structures) and transition states (connecting minima) on the PES. acs.orgwikipedia.orgrsc.org Techniques such as conformational searching, geometry optimization, and transition state optimization are employed to map out the energy landscape. github.io This allows researchers to identify the lowest energy structure (ground state) and assess the kinetic barriers between different possible arrangements of atoms, providing insights into the molecule's predicted persistence. researchgate.net
Methodologies for Assessing Carbon Valency and Geometry in Exotic Structures
This compound is of particular interest due to the theoretical prediction of a pyramidal tetracoordinated carbon atom. growingscience.comresearchgate.netsemanticscholar.org Computational methodologies are vital for analyzing and quantifying the unusual bonding and geometry in such exotic structures. Methods are used to assess the degree of pyramidalization at carbon centers and to calculate strain energy. researchgate.netresearchgate.netswarthmore.edu Strain energy, which is the excess energy of a molecule compared to a hypothetical strain-free reference, is a key indicator of the stability and reactivity of highly strained compounds. swarthmore.eduresearchgate.net Computational approaches for assessing strain include isodesmic or homodesmotic reactions and the use of computational group equivalents. swarthmore.eduresearchgate.netacs.org These methods help to understand how the molecular architecture deviates from ideal geometries and the energetic consequences of these distortions. swarthmore.edu
Advanced Computational Chemistry Techniques for Complex Organic Molecules
Beyond standard ab initio and DFT methods, advanced computational techniques are applied to gain a deeper understanding of complex organic molecules like this compound. These can include methods for calculating spectroscopic properties (e.g., NMR chemical shifts), which can be compared to experimental data if the molecule is ever synthesized. researchgate.net Computational studies can also explore potential reaction mechanisms and the interaction of this compound with other molecules or environments, such as encapsulation in molecular flasks, which has been explored for stabilizing highly reactive species. mdpi.com Techniques like the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) can provide quantitative insights into the factors controlling the reactivity of strained systems. rsc.org
Detailed Research Findings (based on search results):
Research has focused on the theoretical prediction of this compound's structure and the potential for a pyramidal carbon atom. Early studies utilized molecular mechanics to estimate the influence of ring enlargement on the pyramidality of the central atom. researchgate.netresearchgate.net Quantum chemical calculations, including MP2 and DFT methods, have been employed to optimize geometries and assess the stability of this compound. researchgate.net These computational studies have been instrumental in proposing this compound as a hypothetical molecule with a pyramidal tetracoordinated carbon atom in its ground state. growingscience.comresearchgate.netsemanticscholar.org The strain energy associated with this compound's cage structure is a significant factor influencing its predicted stability. swarthmore.edu
Data Tables:
However, the search results indicate that computational studies do generate such data. For example, one result mentions geometry optimization at MP2 and DFT levels with specific basis sets, and the calculation of vibrational frequencies. researchgate.net Another refers to a theoretical study that calculated enthalpies of formation for nitroalkanes using various methods, demonstrating the type of data generated in computational thermochemistry. researchgate.net A study on strain energies of hydrocarbons provides parameters at different levels of theory, which are used to compute strain energies. swarthmore.eduresearchgate.net
If specific numerical data for this compound's calculated properties (e.g., bond lengths, angles, energies from a particular computational study) were available, it would be presented in a table format like this (example structure):
| Property | Method / Basis Set | Value | Unit | Citation |
| C-C Bond Length (avg) | DFT/B3LYP | [Value] | Å | [X] |
| C-H Bond Length (avg) | DFT/B3LYP | [Value] | Å | [X] |
| Pyramidalization Angle | DFT/B3LYP | [Value] | Degrees | [X] |
| Calculated Energy | DFT/B3LYP | [Value] | a.u. | [X] |
| Strain Energy | Computational Group Equivalents | [Value] | kcal/mol | [X] |
Advanced Structural Analysis of Bowlane
Topological Analysis of the Tetracyclo[3.3.3.13,10.17,10]tridecane Framework
The tetracyclo[3.3.3.13,10.17,10]tridecane framework of bowlane features a highly rigid and compact cage structure. The systematic IUPAC name describes a tricyclic system with additional bridges. Specifically, it indicates a base bicyclo[3.3.3]undecane system with two additional bonds forming the tetracyclic structure. The superscripts 3,10 and 7,10 denote the carbon atoms involved in these additional linkages. This specific connectivity results in a bowl-like shape, which gives the molecule its common name, "this compound." The topological complexity arises from the interlocked ring systems and the bridgehead carbons that are part of multiple rings.
Theoretical Characterization of Planar Tetracoordinate Carbon in this compound and Analogues
The concept of planar tetracoordinate carbon (ptC), where a carbon atom forms four bonds within a single plane, represents a significant departure from the typical tetrahedral geometry predicted by VSEPR theory. While the ground state of this compound is not predicted to have a planar tetracoordinate carbon, theoretical studies have explored the possibility of achieving such a geometry in this compound or related structures, often as a transition state or in substituted analogues. The quest for molecules containing ptC has been a long-standing challenge in chemistry, with Hoffmann and co-workers highlighting ways to stabilize such species mdpi.com.
Theoretical calculations on this compound have investigated its potential energy surface to understand if a planar arrangement at a carbon center could be energetically accessible. Early theoretical work, using semi-empirical methods, suggested that while the apical carbon in this compound would be pyramidal, a planar geometry might be involved as a transition structure for inversion anu.edu.au. The stabilization of ptC often requires specific electronic or steric factors, such as incorporation into strained ring systems or coordination with certain ligands researchgate.netnih.gov. While this compound itself may not exhibit a stable ptC, its framework serves as a model for exploring the geometric constraints and electronic factors that could favor such unusual bonding.
Computational Investigation of Pyramidal Tetracoordinated Carbon in this compound
This compound has been specifically proposed as a hypothetical molecule that could possess a pyramidal tetracoordinated carbon atom in its ground state researchgate.netgrowingscience.comacs.org. In a pyramidal carbon center, the carbon atom sits (B43327) at the apex of a pyramid with its four substituents forming the base. This geometry is also a deviation from the standard tetrahedral arrangement.
Computational studies, including molecular mechanics and ab initio calculations, have been employed to investigate the structure and stability of this compound and the nature of its central carbon atoms anu.edu.auresearchgate.netgrowingscience.comacs.org. Early calculations using semi-empirical methods suggested the apical carbon atom in this compound would indeed be pyramidal anu.edu.au. Further ab initio molecular orbital calculations indicated that the most stable structure of this compound (C₁₃H₂₀) has C₂ᵥ symmetry, with the C-C bonds at the quaternary carbon exhibiting specific angles relative to a hypothetical plane researchgate.net. A more symmetrical C₄ᵥ structure, which would represent a higher degree of pyramidality or a transition state towards inversion, was calculated to be significantly higher in energy researchgate.net. The investigation of pyramidal carbon in this compound contributes to the broader understanding of unusual carbon geometries in strained cage hydrocarbons.
Comparative Structural Analyses with Related Cage Hydrocarbons (e.g., Paddlanes, Propellanes, Fenestranes)
This compound's unique cage structure can be compared to other strained polycyclic hydrocarbons like paddlanes, propellanes, and fenestranes to understand the influence of molecular architecture on bonding and geometry.
Paddlanes: These molecules feature two bridgehead atoms connected by four chains, resembling a paddlewheel. Theoretical studies have explored the possibility of unusual bonding, including potentially pentacoordinate carbon atoms in some paddlanes researchgate.net.
Propellanes: Characterized by having three rings that share a common C-C bond, propellanes, particularly small ones like [1.1.1]propellane, exhibit significant strain and have been extensively studied for their inverted tetrahedral geometry at the bridgehead carbons growingscience.comwikipedia.orgnih.gov. The central bond in [1.1.1]propellane is a subject of debate regarding its nature and strength wikipedia.org.
Fenestranes: These cage hydrocarbons contain a central carbon atom that is part of several rings, resembling a window pane. [4.4.4.4]fenestrane, for instance, has been a theoretical target for achieving planar tetracoordinate carbon due to the geometric constraints imposed by the fused rings charchem.orgcharchem.orgroaldhoffmann.com.
Comparing this compound to these structures highlights how different cage architectures can induce various forms of strain and distortion around carbon centers, leading to geometries ranging from inverted tetrahedral in propellanes to potentially pyramidal in this compound and distorted tetrahedral or even theoretically planar in certain fenestranes researchgate.netroaldhoffmann.com.
Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) Analysis for Bonding Features in this compound
Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) are powerful computational tools used to analyze electron density and characterize chemical bonding in detail nih.govrsc.orgresearchgate.netuni-muenchen.de. Applying these methods to this compound can provide insights into the nature of the bonds within its strained framework, particularly around the central carbon atoms.
QTAIM analyzes the topology of the electron density to identify bond critical points (BCPs) and bond paths, which can indicate the presence and nature of a chemical bond researchgate.netuni-muenchen.de. ELF, on the other hand, helps visualize electron localization and delocalization, providing information about the type of bonding (e.g., covalent, ionic) and the presence of lone pairs nih.govrsc.orgresearchgate.net.
While specific detailed QTAIM and ELF analyses solely focused on this compound were not extensively found in the provided search results, these methods have been applied to similar strained systems and molecules with unusual carbon geometries to understand electron distribution and bonding characteristics nih.govnih.gove-bookshelf.de. Such analyses on this compound would likely focus on the electron density distribution around the potentially pyramidal carbon centers and the highly strained C-C bonds, helping to quantify the degree of bond localization or delocalization and assess the nature of the bonding interactions in this unique cage structure.
Symmetry Considerations and Point Group Analysis of the this compound Skeleton
Molecular symmetry plays a crucial role in understanding the properties and behavior of molecules wikipedia.orglibretexts.org. Determining the point group of this compound provides a formal classification of its symmetry elements and operations.
Based on computational studies, the most stable structure of this compound (tetracyclo[3.3.3.13,10.17,10]tridecane) is reported to possess C₂ᵥ symmetry researchgate.net. The C₂ᵥ point group is characterized by a two-fold rotation axis (C₂) and two mirror planes (σᵥ) that intersect along the C₂ axis libretexts.org.
A molecule with C₂ᵥ symmetry has the following symmetry elements:
Identity (E): The operation of doing nothing, present in all molecules symotter.org.
A C₂ rotation axis: Rotation by 180 degrees about this axis leaves the molecule unchanged.
Two σᵥ mirror planes: Reflection across these planes leaves the molecule unchanged.
The C₂ᵥ symmetry of this compound indicates a specific arrangement of its atoms in space, with certain parts of the molecule being equivalent by symmetry operations. This symmetry has implications for its spectroscopic properties and reactivity. The higher energy C₄ᵥ structure mentioned in theoretical studies would possess a four-fold rotation axis and additional symmetry elements, reflecting a different, more symmetrical arrangement of the atoms, particularly around the central carbon researchgate.net.
Simulated Spectroscopic Signatures of Bowlane
Computational Vibrational Spectroscopy (Infrared and Raman)
Computational methods are widely employed to predict the vibrational spectra of molecules, providing insights into their fundamental modes of vibration and aiding in the interpretation of experimental infrared (IR) and Raman spectra. These simulations typically involve calculating the harmonic or anharmonic vibrational frequencies and intensities based on the molecule's optimized geometry and force constants derived from quantum chemical calculations, such as density functional theory (DFT) or ab initio methods.
While computational techniques can generate detailed simulated IR and Raman spectra, specific predicted absorption bands or scattering peaks for Bowlane were not explicitly detailed within the scope of the provided search results. General discussions on the methodologies for simulating vibrational spectra highlight the process, which involves calculating molecular dipole moment derivatives for IR intensities and polarizability derivatives for Raman intensities.
Predicted Infrared Absorption Characteristics of this compound
The prediction of infrared absorption characteristics relies on calculating the change in the molecular dipole moment during vibrational modes. Each vibrational mode that results in a change in dipole moment is expected to be IR active, with the intensity of the absorption band related to the magnitude of this change. While the specific predicted IR spectrum for this compound was not found in the search snippets, computational studies on strained hydrocarbons often involve such calculations to understand their unique bonding and structural features through their vibrational fingerprints.
Simulated Raman Scattering Spectra of this compound
Simulated Raman scattering spectra are predicted by calculating the change in the molecule's polarizability during vibrational modes. Vibrational modes that cause a change in polarizability are Raman active, and the intensity of the scattered light is related to the magnitude of this change. As with IR spectroscopy, specific simulated Raman spectra or characteristic peaks for this compound were not detailed in the provided search results, although the computational methodologies for obtaining such spectra are well-established and applied to various molecular systems.
Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants for this compound
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are valuable tools for structure elucidation and understanding electron distribution in molecules. These calculations typically employ methods like DFT in conjunction with gauge-including atomic orbital (GIAO) or other approaches to predict shielding constants, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR.
Electronic Spectroscopy Predictions for this compound (e.g., UV-Vis Transitions)
Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule, providing information about its electronic structure and potential light absorption properties. Theoretical predictions of UV-Vis spectra are commonly performed using methods like Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies and intensities of electronic excitations.
Theoretical Reaction Mechanisms and Predicted Reactivity of Bowlane
Analysis of Strain-Induced Reactivity Concepts in Polycyclic Cage Hydrocarbons
Polycyclic cage hydrocarbons, such as adamantane, cubane (B1203433), and their derivatives, are characterized by their rigid, three-dimensional structures. This rigidity often forces bond angles and lengths to deviate significantly from the ideal values observed in acyclic alkanes, leading to substantial internal potential energy, commonly referred to as strain energy. researchgate.netscispace.com This strain is a composite of several factors:
Angle Strain: Deviation from the ideal tetrahedral angle (109.5°) for sp³ hybridized carbons. In many cage compounds, C-C-C angles are compressed, as seen in cubane (90°).
Torsional Strain: Eclipsing interactions between bonds on adjacent atoms, which are often unavoidable in rigid cage structures.
Transannular Strain: Steric repulsion between non-bonded atoms across a ring.
The high strain energy inherent in these molecules is a key determinant of their chemical behavior. researchgate.net The release of this strain provides a powerful thermodynamic driving force for reactions that involve ring-opening or skeletal rearrangement. chemrxiv.org For instance, the high heat of combustion of many cage compounds is a direct consequence of their stored strain energy, making them attractive as potential high-energy-density materials. scispace.com
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane | 27.5 |
| Cyclobutane | 26.3 |
| Adamantane | 6.5 |
| Norbornane | 17.0 |
| Cubane | 166 |
Computational Studies of Potential Bond Reorganization and Rearrangement Pathways in Bowlane
Computational chemistry has been indispensable in studying "impossible" molecules like this compound, for which synthesis is exceptionally challenging. Theoretical studies have focused on its unique geometry, which features a central quaternary carbon atom that is significantly flattened compared to a typical tetrahedral carbon. This structural feature is a step toward the theoretical concept of planar tetracoordinate carbon.
Quantum mechanical calculations predict that this compound is an energy minimum on its potential energy surface, suggesting it should be an isolable molecule despite its strain. The primary source of strain is the distortion at the central carbon and the surrounding cage structure. Skeletal rearrangements that could alleviate this strain are of significant theoretical interest. chemrxiv.org
Potential bond reorganization pathways in this compound would likely involve the cleavage of one of the C-C bonds connected to the central, highly strained carbon atom. Such a process would release considerable strain energy and could be initiated thermally or photochemically. Computational models can map the potential energy surface for these rearrangements, identifying transition states and calculating the energy barriers for different pathways. A plausible rearrangement could lead to a less-strained, isomeric polycyclic structure. Acid-catalyzed rearrangements, driven by the formation of carbocation intermediates, are also a predicted pathway for transforming the cage structure. chemrxiv.org
| Parameter | Description | Predicted Characteristic |
|---|---|---|
| Central Carbon Hybridization | The hybridization state of the unique quaternary carbon. | sp³ |
| C-C-C Bond Angles at Center | The bond angles around the central flattened carbon. | Significantly distorted from 109.5° |
| Strain Focus | The primary location of molecular strain. | Centered on the quaternary carbon and its immediate bonds. |
| Potential Rearrangement Driver | The main impetus for skeletal reorganization. | Release of high localized strain. chemrxiv.org |
Theoretical Exploration of Isomerization Processes and Energy Barriers in this compound Derivatives
The isomerization of this compound and its derivatives is a rich area for theoretical exploration. Isomerization can occur through various mechanisms, including bowl-to-bowl inversions (as seen in corannulene (B50411) derivatives) or irreversible skeletal rearrangements to more thermodynamically stable isomers. chemrxiv.orgnih.gov Computational studies are essential for predicting the feasibility of these processes by calculating the associated energy barriers. nih.govmdpi.com
For this compound derivatives, substituents could be strategically placed to either increase or decrease the barrier to a given isomerization process. For example, annelation that deepens the "bowl" of a molecule tends to increase the inversion barrier, while sterically bulky substituents in repulsive positions can flatten the bowl and lower the barrier. nih.gov In the context of this compound, substituents on the cage framework could modulate the strain at the central carbon, thereby influencing the energy required for bond cleavage and rearrangement.
Density Functional Theory (DFT) and post-Hartree-Fock methods are powerful tools for mapping the potential energy surfaces of these isomerization reactions. numberanalytics.comchemrxiv.org By locating the transition state structures connecting the initial this compound derivative to its isomer, the activation energy for the process can be calculated. These theoretical predictions are crucial for guiding synthetic efforts and understanding the kinetic stability of these highly strained molecules.
| Factor | Influence on Energy Barrier | Example System |
|---|---|---|
| Structural Rigidity | Higher rigidity generally leads to a higher barrier for rearrangement. | Cubane vs. less-strained cages |
| Substituent Effects (Steric) | Bulky groups can lower inversion barriers by flattening the structure. nih.gov | Substituted Corannulenes nih.gov |
| Substituent Effects (Electronic) | Electron-donating or -withdrawing groups can stabilize or destabilize transition states. | Urea Derivatives nih.gov |
| Mechanism Type | Bowl inversion vs. skeletal rearrangement will have vastly different barriers. | Corannulene vs. Pentacyclo-tetradeca-diene chemrxiv.orgnih.gov |
Predicted Reactivity of this compound with External Reagents Based on Computational Models
The reactivity of this compound with external reagents is predicted to be dominated by its high strain. Computational models can predict the most likely sites for chemical attack and the nature of the resulting reactions. mdpi.com
Electrophilic Attack: The C-C bonds of the this compound cage, particularly those under the most strain, are electron-rich and can act as nucleophiles. Strong electrophiles (e.g., protons from strong acids, Lewis acids) are predicted to attack these bonds, leading to the formation of a carbocation intermediate and subsequent ring-opening or rearrangement to a less strained hydrocarbon. chemrxiv.org This is a common reactivity pattern for highly strained alkanes.
Nucleophilic Attack: this compound itself, being a non-polar hydrocarbon, is not expected to be susceptible to direct nucleophilic attack. However, the introduction of functional groups (e.g., carbonyls, halogens) onto the this compound skeleton would create electrophilic centers. Computational models, such as those calculating Fukui functions, can identify which carbon atoms would become the most electrophilic and thus the most susceptible to attack by a nucleophile. schrodinger.com
Radical Reactions: Radical attack on a C-H bond of this compound would likely proceed, but a more characteristic reaction would be the homolytic cleavage of a strained C-C bond. The release of strain energy would provide a strong driving force for reactions initiated by radicals, potentially leading to addition or ring-opening products.
| Reagent Type | Predicted Reactivity | Likely Outcome |
|---|---|---|
| Strong Electrophiles (e.g., H⁺, Br⁺) | High | Ring-opening or skeletal rearrangement via carbocation intermediates. chemrxiv.org |
| Strong Nucleophiles (e.g., HO⁻, RO⁻) | Low (on unsubstituted this compound) | No reaction expected. libretexts.org |
| Weak Nucleophiles (e.g., H₂O, ROH) | Very Low | No reaction expected. libretexts.org |
| Radicals (e.g., Br•) | High | C-H abstraction or C-C bond cleavage leading to addition/ring-opening. |
Compound Names Mentioned in this Article
| Compound Name |
|---|
| Adamantane |
| This compound |
| Corannulene |
| Cubane |
| Cyclobutane |
| Cyclopropane |
| Norbornane |
| Pentacyclo[8.4.0.03,8.04,14.07,11]tetradeca-5,12-diene |
Synthetic Strategy Considerations for Hypothetical Bowlane Derivatives
Retrosynthetic Analysis for Highly Strained Polycyclic Systems
Retrosynthetic analysis is a powerful technique for devising synthetic routes, particularly for complex targets. frontiersin.org For highly strained polycyclic systems like bowlane, this approach involves strategically disconnecting the target molecule into simpler, synthetically accessible precursors. The primary challenge in the retrosynthesis of such molecules is the management of the immense strain energy that accumulates during the forward synthesis.
A key strategy is to identify bond disconnections that lead to significant relief of strain in the precursor molecules. For instance, in the pursuit of other strained frameworks like azatriseptane, retrosynthetic strategies often involve macrocyclization as a key step. researchgate.net Applying this to this compound, a plausible retrosynthetic disconnection could involve cleaving one of the C-C bonds connected to the central pyramidal carbon. This would break open the cage structure, leading to a less-strained, bridged cyclophane-like precursor.
Another approach, inspired by the synthesis of fenestranes (compounds which also feature a distorted central carbon), involves the sequential construction of the fused rings. acs.orgresearchgate.net A retrosynthetic pathway for this compound might therefore involve disconnecting one of the five-membered rings, leading to a tricyclic intermediate that could be assembled from a bicyclic or even acyclic precursor through a series of intramolecular cyclization reactions. The challenge lies in designing precursors that are predisposed to form the highly constrained geometry of the this compound core.
Theoretical Pathways for Carbon-Carbon Bond Formation in Complex, Strained Architectures
The formation of carbon-carbon bonds is central to any synthetic endeavor. In the context of strained architectures like this compound, conventional methods may prove inadequate, necessitating the exploration of theoretical and specialized pathways.
Transition metal catalysis offers a versatile toolkit for C-C bond formation, even in sterically demanding environments. researchgate.net Catalytic cycles involving the direct cleavage of C-C bonds in strained starting materials can lead to the formation of stable metallacycle intermediates, which can then be further transformed. u-tokyo.ac.jp For a hypothetical this compound synthesis, one could envision an intramolecular coupling reaction catalyzed by a transition metal (e.g., rhodium or iridium), where a carefully designed precursor is cyclized to form one of the key rings of the this compound skeleton. researchgate.netu-tokyo.ac.jp
Strain-release-driven reactions are another powerful strategy. acs.org Reactions such as cycloadditions can be significantly accelerated if the product is less strained than the reactants, or if a highly strained intermediate is consumed in a rapid subsequent step. acs.orgrsc.org A potential pathway to a this compound framework could involve an intramolecular Diels-Alder reaction or a [2+2] cycloaddition within a complex precursor, designed to "snap" into a polycyclic structure, thereby forming a significant portion of the this compound core in a single, efficient step. Computational studies are crucial in this context to predict the activation barriers and thermodynamics of such potential pathways. scispace.comnih.govrsc.org
The table below summarizes some theoretical approaches for C-C bond formation applicable to strained systems.
| Pathway | Description | Potential Application for this compound | Key Challenge |
| Transition Metal-Catalyzed Cyclization | Intramolecular coupling of a precursor via an organometallic intermediate. u-tokyo.ac.jp | Formation of one of the five-membered rings from a functionalized tricyclic precursor. | Catalyst inhibition by complex geometries; achieving correct regioselectivity. |
| Strain-Release Cycloaddition | Intramolecular reaction (e.g., Diels-Alder) where the formation of the polycyclic system is the thermodynamic driving force. acs.orgrsc.org | Rapid construction of the bicyclo[3.3.1] core from a macrocyclic diene/dienophile precursor. | Synthesis of the highly complex and flexible precursor required for the intramolecular reaction. |
| Radical Cascade Cyclization | A series of intramolecular radical additions to form multiple rings in one pot. | Stepwise closure of the rings of the this compound skeleton starting from an acyclic or monocyclic radical precursor. | Controlling the stereochemistry and preventing unwanted side reactions. |
Strategies for Inducing and Managing Molecular Strain During Hypothetical Synthesis of this compound Frameworks
The synthesis of this compound is fundamentally a problem of strain management. The total strain energy of the molecule, which has been investigated through computational methods like G4MP2, must be incrementally built up and controlled throughout the synthetic sequence. sharcnet.caresearchgate.net
Key strategies include:
Use of Precursors with Built-in Strain: Starting with already strained molecules, such as bicyclo[2.2.2]octa-2,5,7-triene (barrelene), can provide a rigid framework upon which to build the remaining rings. nih.gov The inherent strain of the starting material can facilitate certain transformations.
Incremental Strain Introduction: The synthesis should be designed to introduce strain gradually. Forcing the molecule into a highly strained conformation in a single, high-energy step is likely to fail. Instead, a series of reactions that each contribute a manageable amount of strain is preferable.
Strain-Releasing Protecting Groups: Bulky or rigid protecting groups could be used to enforce a specific conformation in an intermediate, which, upon removal, allows the molecule to cyclize, driven by the release of steric strain.
Molecular-Strain Engineering (MSE): This concept involves using mechanical constraints within a molecule to control its reactivity. chinesechemsoc.org For a this compound synthesis, a macrocyclic precursor could be designed where peripheral steric bulk forces the core atoms into proximity, facilitating the final bond closures.
Computational Prediction and Management: Computational tools are indispensable for managing strain. numberanalytics.com Methods like Density Functional Theory (DFT) and molecular mechanics can predict the strain energy of intermediates and transition states, allowing chemists to choose pathways that avoid excessively high-energy structures. numberanalytics.comnumberanalytics.com Reaction conditions such as temperature and solvent can also be optimized to stabilize or destabilize strained molecules as needed. numberanalytics.com
Computational Design of Precursors and Intermediates for this compound Construction
Given the hypothetical nature of this compound, computational chemistry is not just an analytical tool but a design tool. frontiersin.org The in silico design of precursors and the entire synthetic pathway is a critical first step before any lab work is undertaken.
The process begins with defining the target molecule's geometry and electronic structure, which has been the subject of several theoretical studies. acs.orgnih.gov Using this information, computational algorithms can be employed to screen virtual libraries of potential precursors. nih.govnih.gov This screening can be guided by a "materials precursor score" or similar metric that evaluates not just the chemical suitability but also the likely synthetic accessibility of a precursor. nih.gov
Once potential precursors are identified, the entire reaction pathway can be modeled. Quantum chemical calculations can determine the thermodynamic stability of all proposed intermediates and the kinetic barriers (activation energies) of each reaction step. aip.org This allows for the identification of potential thermodynamic sinks or kinetic bottlenecks that might derail the synthesis. For example, a G4/W1BD theoretical study has been used to investigate the enthalpies of formation for potential high-energy materials, a technique directly applicable to assessing this compound intermediates. sharcnet.ca
The table below outlines the role of various computational methods in designing a synthesis for this compound.
| Computational Method | Application in this compound Synthesis Design | Example Finding/Insight |
| Molecular Mechanics (MM) | Rapidly screen large numbers of potential precursor conformations and estimate their steric energies. researchgate.net | Identify precursor geometries that are pre-organized for cyclization, minimizing the entropic penalty. |
| Density Functional Theory (DFT) | Calculate the electronic structure, reaction energies, and activation barriers for proposed synthetic steps. numberanalytics.comnih.gov | Determine if a proposed C-C bond formation is thermodynamically favorable and kinetically accessible. |
| Ab Initio Composite Methods (e.g., G4MP2) | Provide highly accurate calculations of thermochemical properties like enthalpies of formation for key intermediates. sharcnet.caresearchgate.net | Accurately predict the strain energy of the this compound framework and its partially constructed intermediates. |
| Retrosynthesis Software | Automatically generate potential retrosynthetic pathways based on known chemical reactions and rules. frontiersin.org | Suggest novel and non-intuitive disconnections of the this compound framework leading to simpler starting materials. |
By integrating these computational approaches, a viable and efficient synthetic route for the novel and challenging this compound structure can be designed with a higher probability of success, saving significant experimental time and resources. nih.gov
Future Research Trajectories and Unanswered Questions in Bowlane Chemistry
Exploration of Bowlane Homologs and Heteroatom-Containing Analogues Through Computational Studies
Computational chemistry serves as a powerful tool for predicting the properties and stabilities of hypothetical molecules, including homologs and heteroatom-containing analogues of this compound. Future research will likely focus on employing advanced computational methods, such as Density Functional Theory (DFT) and ab initio approaches, to explore structural variations of the this compound skeleton. openaccessjournals.comkallipos.gr This includes investigating larger bowl-shaped hydrocarbons (homologs) and structures where carbon atoms are replaced by heteroatoms like nitrogen, oxygen, boron, or silicon. researchgate.net
Integration of Advanced Machine Learning Techniques in the Theoretical Study of this compound and Similar Systems
The increasing sophistication of machine learning (ML) techniques offers new possibilities for accelerating and enhancing the theoretical study of complex molecular systems like this compound. engineering.org.cnpurdue.eduarxiv.org Future research is expected to integrate ML algorithms with traditional computational chemistry methods. This could involve using ML models trained on large datasets of molecular structures and properties to predict the behavior of this compound homologs and analogues more efficiently than traditional methods alone. engineering.org.cnchemrxiv.org
Potential applications of ML include predicting reaction pathways for this compound functionalization, estimating spectroscopic properties, or identifying novel stable structures within the vast chemical space of this compound-like molecules. purdue.educhemrxiv.org ML can also be employed to analyze complex potential energy surfaces, helping to locate transition states and understand reaction mechanisms relevant to this compound chemistry. mdpi.com The combination of ML and computational chemistry holds promise for rapidly identifying promising targets for further theoretical and experimental investigation. arxiv.org
Theoretical Investigations into Novel Applications of this compound-like Motifs in Advanced Chemical Design
The unique concave structure of this compound suggests potential applications in various fields of advanced chemical design. Theoretical studies can explore the feasibility of utilizing this compound-like motifs in areas such as molecular recognition, host-guest chemistry, and the development of new materials.
Persistent Challenges in the Conceptualization and Computational Verification of Exotic Carbon Geometries and Hypervalency
The study of this compound and related strained or unusual carbon frameworks highlights persistent challenges in theoretical chemistry, particularly concerning the conceptualization and computational verification of exotic carbon geometries and hypervalency. rsc.org Accurately describing the electronic structure and bonding in molecules with unusual bonding environments or significant strain requires sophisticated theoretical models. aip.org
Computational methods, while powerful, still face limitations in accurately capturing the nuances of bonding in highly strained systems or those potentially exhibiting hypervalent characteristics at carbon centers, although the concept of hypervalency in carbon remains a subject of debate and definition. rsc.org Future research needs to address the development and refinement of computational methods capable of reliably predicting the stability and properties of molecules with unconventional bonding. This includes improving the accuracy of quantum chemical calculations for strained systems and developing better theoretical descriptors for characterizing unusual bonding situations. openaccessjournals.commdpi.com Overcoming these challenges is crucial for advancing our understanding of the fundamental principles governing chemical bonding and molecular structure in exotic carbon architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
